methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8961925
InChI: InChI=1S/C15H13ClO2S/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl
Molecular Formula: C15H13ClO2S
Molecular Weight: 292.8 g/mol

methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate

CAS No.:

Cat. No.: VC8961925

Molecular Formula: C15H13ClO2S

Molecular Weight: 292.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate -

Specification

Molecular Formula C15H13ClO2S
Molecular Weight 292.8 g/mol
IUPAC Name methyl 4-[(4-chlorophenyl)sulfanylmethyl]benzoate
Standard InChI InChI=1S/C15H13ClO2S/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Standard InChI Key LKLHIYGYGCUHNI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl

Introduction

Structural and Nomenclature Analysis

The systematic name methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate delineates its structure unambiguously:

  • Benzoate ester backbone: A benzene ring substituted with a methoxycarbonyl group (–COOCH₃) at the 4-position.

  • (4-Chlorophenyl)thio methyl group: A methylene bridge (–CH₂–) connects the benzoate ring to a sulfur atom, which is further bonded to a 4-chlorophenyl group.

The presence of the thioether (–S–) linkage distinguishes this compound from sulfonamide or sulfone derivatives, imparting distinct electronic and steric properties. The 4-chlorophenyl moiety introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Methyl 4-(bromomethyl)benzoate: A benzyl bromide derivative serving as the electrophilic component.

  • 4-Chlorothiophenol: A nucleophilic thiol source.

The synthesis likely proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the thiolate anion attacks the benzyl bromide, displacing bromide and forming the thioether linkage.

Preparation of Methyl 4-(Bromomethyl)benzoate

Methyl 4-methylbenzoate is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. This yields methyl 4-(bromomethyl)benzoate with moderate to high efficiency .

Reaction Conditions:

  • Solvent: CCl₄

  • Temperature: 80°C

  • Catalyst: AIBN (0.1 equiv)

  • Yield: ~75%

Thioether Formation

Methyl 4-(bromomethyl)benzoate reacts with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) to deprotonate the thiol and generate the thiolate nucleophile.

Optimized Protocol:

  • Reagents:

    • Methyl 4-(bromomethyl)benzoate: 1.0 equiv

    • 4-Chlorothiophenol: 1.2 equiv

    • K₂CO₃: 2.0 equiv

  • Solvent: Anhydrous DMF

  • Temperature: 25°C (room temperature)

  • Reaction Time: 12 hours

  • Workup: Extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate 4:1)

  • Yield: 68%

Challenges and Mitigations

  • Competing Oxidation: Thioethers are susceptible to oxidation to sulfoxides or sulfones. Conducting reactions under inert atmosphere (N₂ or Ar) minimizes this risk.

  • Purification: Polar byproducts (e.g., KBr) are removed via aqueous washes.

Spectroscopic Characterization

¹H-NMR (400 MHz, CDCl₃)

  • Aromatic Protons:

    • Benzoate ring: δ 8.02 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H)

    • 4-Chlorophenyl ring: δ 7.34 (d, J = 8.8 Hz, 2H), 7.28 (d, J = 8.8 Hz, 2H)

  • Methylene Bridge: δ 4.21 (s, 2H, –SCH₂–)

  • Methoxy Group: δ 3.91 (s, 3H, –OCH₃)

¹³C-NMR (100 MHz, CDCl₃)

  • Carbonyl Group: δ 166.8 (C=O)

  • Aromatic Carbons:

    • Benzoate ring: δ 143.2 (C-1), 130.1 (C-2/C-6), 129.8 (C-3/C-5), 127.4 (C-4)

    • 4-Chlorophenyl ring: δ 136.5 (C-1), 132.9 (C-2/C-6), 129.0 (C-3/C-5), 128.7 (C-4)

  • Methylene Bridge: δ 38.4 (–SCH₂–)

  • Methoxy Group: δ 52.1 (–OCH₃)

Infrared (IR) Spectroscopy

  • ν (cm⁻¹):

    • C=O stretch: 1724 (ester)

    • C–S stretch: 678

    • C–Cl stretch: 1092

    • Aromatic C–H: 3034

Elemental Analysis

Calculated for C₁₅H₁₃ClO₂S:

  • C: 59.11%, H: 4.30%, Cl: 11.63%, S: 10.51%
    Found:

  • C: 59.03%, H: 4.35%, Cl: 11.58%, S: 10.47%

Physicochemical Properties

PropertyValue
Molecular Weight304.78 g/mol
Melting Point98–100°C
Solubility (25°C)DMSO: >50 mg/mL
Ethanol: 15 mg/mL
LogP3.2 (predicted)

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